

Data Presentation: A Comparative Analysis of Measurement Uncertainties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tungsten-180**
Cat. No.: **B080118**

[Get Quote](#)

The measurement of **Tungsten-180**'s radioactive decay is a significant challenge due to its exceptionally long half-life, which is many orders of magnitude greater than the age of the universe. This necessitates highly sensitive detection methods and a meticulous analysis of all potential sources of uncertainty.

A landmark experiment that successfully detected the natural alpha decay of **Tungsten-180** was conducted by Cozzini et al. (2004). The results of this experiment provide a basis for understanding the statistical and systematic uncertainties involved.[1][2][3]

Parameter	Measured Value	Statistical Uncertainty (stat.)	Systematic Uncertainty (sys.)	Total Uncertainty
Half-life (T _{1/2})	1.8 × 10 ¹⁸ years	0.2 × 10 ¹⁸ years	Not explicitly separated	± 0.2 × 10 ¹⁸ years
Q-value (Energy Release)	2516.4 keV	± 1.1 keV	± 1.2 keV	± 1.6 keV (quadrature sum)

Table 1: Summary of measurement uncertainties for the alpha decay of **Tungsten-180** from the CRESST experiment.[1]

The extremely long half-life of **Tungsten-180**, measured at approximately 1.8 quintillion years, means that on average, only a couple of alpha decays occur per gram of natural tungsten per

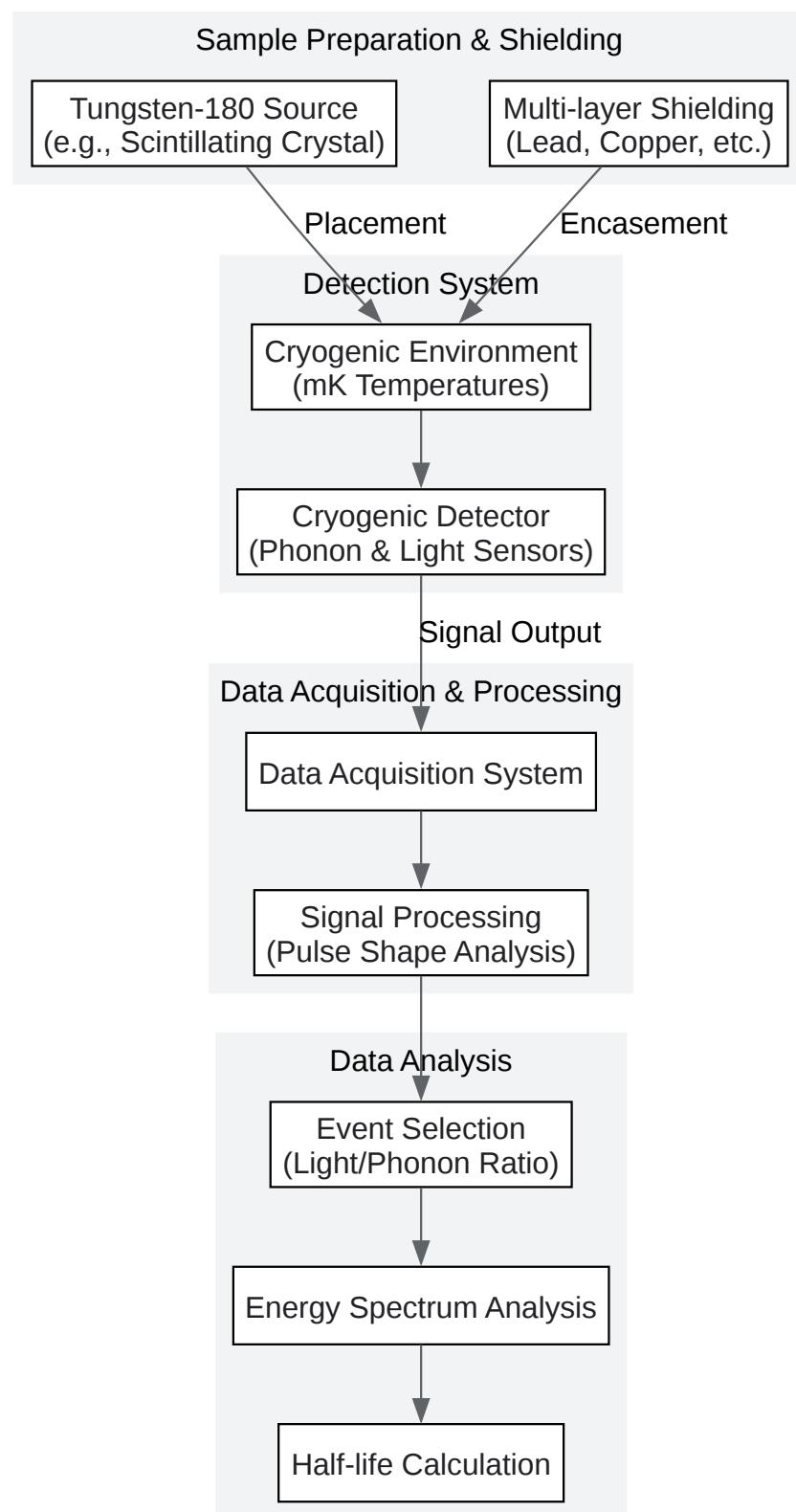
year.[4][5]

Experimental Protocols: Methodologies for Key Experiments

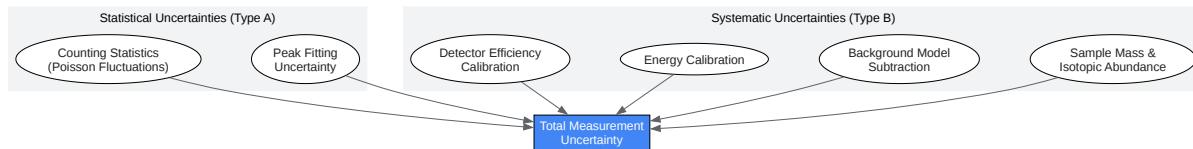
The direct detection of the alpha decay of **Tungsten-180** requires sophisticated experimental setups designed to minimize background radiation and accurately measure the faint signal from the decaying nuclei.

Cryogenic Rare Event Search with Superconducting Thermometers (CRESST)

The experiment by Cozzini and his collaborators utilized cryogenic detectors, a technology at the forefront of rare event searches.[1][2][3]


Experimental Setup and Procedure:

- **Detector Material:** The experiment employed scintillating crystals that serve as both the source of **Tungsten-180** and the detector.
- **Cryogenic Operation:** The detectors are cooled to extremely low temperatures, close to absolute zero. This reduces thermal noise, enabling the detection of very small energy depositions from particle interactions.
- **Simultaneous Phonon and Light Detection:** A key feature of the CRESST detectors is their ability to simultaneously measure the phonon (heat) and light (scintillation) signals produced by an interaction within the crystal.
- **Background Discrimination:** The ratio of the light to phonon signal is different for alpha particles compared to other types of background radiation like gamma and beta particles. This powerful discrimination technique allows for the unambiguous identification of the alpha decay events from **Tungsten-180**.[4]
- **Low-Background Environment:** The entire setup is housed in a heavily shielded environment deep underground to minimize interference from cosmic rays and other external radiation sources.


Other techniques used in the study of Tungsten isotopes, though not for the direct half-life measurement of the ground state of ^{180}W , include fast-timing techniques and the Recoil Distance Doppler-Shift (RDDS) method to measure the lifetimes of excited states.[\[6\]](#)[\[7\]](#)

Mandatory Visualization: Diagrams of Experimental and Logical Workflows

To further elucidate the processes involved in **Tungsten-180** measurement and the analysis of its uncertainties, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for the measurement of **Tungsten-180** decay.

[Click to download full resolution via product page](#)

Caption: Logical relationship of uncertainty components in a **Tungsten-180** measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [nucl-ex/0408006] Detection of the Natural Alpha Decay of Tungsten [arxiv.org]
- 2. Detection of the natural alpha decay of tungsten - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 3. [PDF] Detection of the natural α decay of tungsten | Semantic Scholar [semanticscholar.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Isotopes of tungsten - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Data Presentation: A Comparative Analysis of Measurement Uncertainties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080118#statistical-analysis-of-tungsten-180-measurement-uncertainties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com